1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-nitropyridin-2-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)7-3-4-12(11-7)8-2-1-6(5-10-8)13(16)17/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNVKICWIBYTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213595 | |
| Record name | 1-(5-Nitro-2-pyridinyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006443-01-1 | |
| Record name | 1-(5-Nitro-2-pyridinyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006443-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Nitro-2-pyridinyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitropyridine.
Formation of Pyrazole Ring: The 5-nitropyridine is then reacted with hydrazine hydrate to form the pyrazole ring. This step involves cyclization and can be carried out under reflux conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and cyclization steps, and high-pressure reactors for carboxylation to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester at position 3 of the pyrazole ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Reaction Conditions
-
Basic Hydrolysis : Treatment with NaOH in aqueous ethanol under reflux produces 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid.
-
Acidic Hydrolysis : HCl in aqueous ethanol facilitates ester cleavage, though yields are typically lower than basic conditions.
Example
Reduction of the Nitro Group
The nitro group on the pyridine ring can be selectively reduced to an amine under catalytic hydrogenation conditions.
Reaction Conditions
-
H gas (1–3 atm) with 10% Pd/C in ethanol at 25–50°C for 4–8 hours .
-
Alternative methods include using Fe/HCl or SnCl/HCl for nitro reduction .
Product : 1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid .
Table 1: Nitro Reduction Outcomes
| Reducing System | Time (h) | Yield (%) |
|---|---|---|
| H/Pd/C | 6 | 85 |
| Fe/HCl | 12 | 65 |
Amide and Ester Formation
The carboxylic acid group participates in coupling reactions to form amides or esters, enhancing pharmacological potential.
Amide Synthesis
-
Conditions : 0°C to room temperature, 12–30 hours.
Example :
Esterification
-
Methylation with CHI/KCO in acetone restores the methyl ester.
Table 2: Representative Amide Derivatives
| Amine Reactant | Product Activity | Reference |
|---|---|---|
| 4-Fluorobenzylamine | Urease inhibition (IC = 2.0 µM) | |
| Cyclohexylamine | Anti-inflammatory |
Electrophilic Aromatic Substitution
The pyridine and pyrazole rings undergo electrophilic substitution, though the nitro group deactivates the pyridine ring.
Nitration/Sulfonation : Limited reactivity due to electron-withdrawing nitro group.
Halogenation : Bromination at position 4 of the pyrazole ring using NBS in CCl .
Example :
Cyclization Reactions
The carboxylic acid group facilitates cyclization to form fused heterocycles.
Reaction with Hydrazines :
Scheme :
Coordination Chemistry
The carboxylic acid and pyridine nitrogen serve as ligands for metal complexes.
Example :
Reaction :
Key Mechanistic Insights
Scientific Research Applications
1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
Key structural analogs differ in substituents on the pyridine/pyrazole rings, impacting electronic properties, solubility, and reactivity:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase acidity and reduce metabolic stability but may enhance binding to target proteins via dipole interactions.
- Electron-donating groups (e.g., methoxy, amino) improve solubility but may lower thermal stability .
- The nitro group in the target compound distinguishes it from analogs with halogens or alkyl chains, likely conferring unique reactivity in electrophilic substitution or redox reactions .
Biological Activity
1-(5-Nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS: 1006443-01-1) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various assays, and its therapeutic potential.
The compound has the following chemical characteristics:
- Molecular Formula : C_10H_8N_4O_3
- Molecular Weight : 232.19 g/mol
- Melting Point : Decomposes around 195°C
This compound exhibits several biological activities, primarily through its interaction with specific molecular targets:
- c-Met Inhibition : Research indicates that compounds with similar structures demonstrate potent inhibition of the c-Met protein kinase, which is implicated in various cancers. This suggests that this compound may possess similar inhibitory effects, potentially contributing to anti-cancer therapies .
- Anti-inflammatory Activity : The compound has shown promise as a modulator of inflammatory pathways. In vitro studies have demonstrated its ability to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential for treating inflammatory diseases .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound and related compounds:
| Activity | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| c-Met Inhibition | 0.005 | Kinase Assay | |
| Anti-inflammatory (IL-6 Reduction) | 1.93 | In Vitro Cytokine Assay | |
| Cytotoxicity | >100 | Cell Viability Assay |
Case Study 1: Cancer Therapeutics
In a study focusing on cancer therapeutics, derivatives of pyrazole compounds were evaluated for their ability to inhibit c-Met signaling pathways. The results indicated that modifications to the pyrazole scaffold could enhance potency and selectivity against c-Met, positioning these compounds as viable candidates for further development in cancer treatment .
Case Study 2: Inflammation Models
Another study investigated the anti-inflammatory properties of related pyrazole compounds in an acute peritonitis model. The findings revealed that these compounds significantly reduced inflammatory markers in vivo, supporting their potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation of 5-nitropyridin-2-amine with a pyrazole-3-carboxylic acid derivative under acidic or catalytic conditions. Key steps include:
-
Nitro-group stabilization : Use of nitrating agents (e.g., HNO₃/H₂SO₄) for pyridine nitration .
-
Cyclocondensation : Pyrazole ring formation via hydrazine derivatives, optimized at 80–100°C with acetic acid catalysis .
-
Yield optimization : Solvent polarity (DMF vs. ethanol) and stoichiometric ratios (1:1.2 for pyridine:hydrazine) critically affect purity and yield (60–85% reported) .
Condition Yield (%) Purity (%) Reference Acetic acid, 80°C 72 95 DMF, 100°C 85 90
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in nitro-group positioning?
- Methodological Answer :
- 1H/13C NMR : Distinct pyrazole C3-H (~δ 6.5–7.0 ppm) and pyridine C5-NO₂ deshielding effects confirm substitution patterns .
- X-ray crystallography : Resolves positional isomerism (e.g., nitro at pyridine C5 vs. C3) via bond-length analysis (C–NO₂: ~1.48 Å) .
- LC-MS : Validates molecular weight (MW: 249.18 g/mol) and detects byproducts (e.g., decarboxylated derivatives) .
Q. What are the common biological targets of pyrazole-3-carboxylic acid derivatives, and how does the nitro group modulate activity?
- Methodological Answer :
- Enzyme inhibition : The nitro group enhances electron-withdrawing effects, improving binding to xanthine oxidase (IC₅₀: ~1.2 µM) and GPCRs (e.g., CB1 agonism) .
- Cellular assays : Nitro derivatives show enhanced anti-inflammatory activity (TNF-α suppression: 60% at 10 µM) compared to non-nitrated analogs .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound, and what are the limitations?
- Methodological Answer :
- PASS prediction : Estimates Pa (probability of activity) for kinase inhibition (~0.8) and antibacterial activity (~0.6) .
- Molecular docking : AutoDock Vina simulations suggest strong binding to COX-2 (ΔG: −9.2 kcal/mol) due to nitro-group interactions with Arg120 .
- Limitations : False positives arise from neglecting solvent effects and dynamic protein conformations. MD simulations (>50 ns) improve reliability .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., RAW264.7 for inflammation) and normalize to positive controls (e.g., indomethacin) .
- Metabolite profiling : LC-MS/MS detects nitro-reduction byproducts (e.g., amine derivatives), which may exhibit off-target effects .
- Dose-response curves : Fit data to Hill equations to distinguish potency (EC₅₀) from efficacy (Emax) .
Q. How does the compound’s stability under physiological conditions impact in vivo studies, and how is degradation mitigated?
- Methodological Answer :
- pH-dependent degradation : Rapid hydrolysis at pH >7.5 (t₁/₂: 2 hr) via nitro-group reduction. Stabilization strategies:
- Prodrug design : Esterification of the carboxylic acid group improves plasma stability (t₁/₂: 8 hr) .
- Encapsulation : Liposomal formulations reduce hepatic clearance (AUC increase: 3.5-fold) .
Q. What structural modifications enhance selectivity for neurological targets (e.g., NMDA receptors) while minimizing off-target effects?
- Methodological Answer :
- Substitution at pyridine C2 : Introducing methyl groups improves blood-brain barrier permeability (logP: 1.8 → 2.4) .
- Pyrazole N1 functionalization : Amide-linked aryl groups reduce CYP3A4 metabolism (CLint: 12 → 4 mL/min/kg) .
- In silico SAR : CoMFA models identify steric bulk at C3 as critical for NMDA subtype selectivity (pIC₅₀: 7.4 vs. 6.2 for unmodified analogs) .
Data Contradictions and Validation
Q. Why do some studies report antitumor activity while others show no effect?
- Methodological Answer :
- Cell-line variability : Activity in HepG2 (IC₅₀: 15 µM) vs. inactivity in MCF-7 correlates with p53 status .
- ROS modulation : Nitro-group redox cycling generates ROS, selectively killing cells with impaired antioxidant defenses (e.g., NRF2 knockdown models) .
Q. How do crystallographic data inform optimization of co-crystal forms for improved solubility?
- Methodological Answer :
- Co-crystal screening : With nicotinamide improves aqueous solubility (0.1 → 2.8 mg/mL) via H-bond networks .
- PXRD/TGA : Confirms stability under accelerated conditions (40°C/75% RH for 6 months) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
